1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine
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Overview
Description
1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Triazole Ring:
Coupling Reactions: The pyrazole and triazole rings are then coupled to a piperidine moiety through various coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- **1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine
- **1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperazine
- **1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]morpholine
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrazole and triazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(4-phenyltriazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-15-11-18(21-20-15)13-24-9-7-16(8-10-24)12-25-14-19(22-23-25)17-5-3-2-4-6-17/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCCNEVBXPOCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCC(CC2)CN3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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